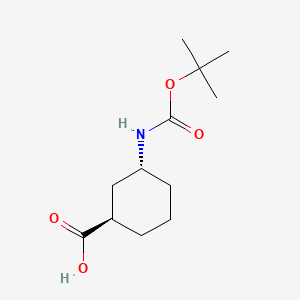

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGHMGKJNZTKGF-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218772-92-0 | |

| Record name | rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, a valuable building block in pharmaceutical and medicinal chemistry. This document provides a comprehensive overview of a standard synthetic route, including a detailed experimental protocol and characterization data.

Introduction

This compound is a bifunctional molecule featuring a cyclohexane scaffold with amino and carboxylic acid groups in a trans-1,3-relationship. The amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, making it an ideal intermediate for peptide synthesis and the development of complex molecular architectures. The defined stereochemistry of the cyclohexane ring provides a rigid scaffold that is often sought after in drug design to control the spatial orientation of pharmacophoric elements.

Synthetic Pathway

The most common and straightforward method for the synthesis of this compound involves the protection of the amino group of the corresponding unprotected amino acid, trans-3-aminocyclohexanecarboxylic acid, using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Caption: Synthetic workflow for the Boc-protection of trans-3-aminocyclohexanecarboxylic acid.

Experimental Protocol

This protocol is based on established procedures for the Boc protection of amino acids.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| trans-3-Aminocyclohexanecarboxylic acid | 38541-66-3 | C₇H₁₃NO₂ | 143.18 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| 1 M Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 |

| Saturated sodium chloride solution (Brine) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

3.2. Procedure

-

Reaction Setup: To a solution of trans-3-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, approximately 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Stir the mixture at room temperature until the amino acid is fully dissolved.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

-

Quenching and Extraction: Upon completion of the reaction, pour the reaction mixture into a separatory funnel containing 1 M HCl (aq) and ethyl acetate. Shake the funnel vigorously and allow the layers to separate.

-

Washing: Wash the organic layer sequentially with 1 M HCl (aq) (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound as a white solid.

Quantitative Data

| Parameter | Value |

| Yield | Typically >90% |

| Appearance | White to off-white solid |

| Purity (by NMR) | >95% |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 218772-92-0 |

Characterization Data

The following are expected spectroscopic data for the final product.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 10.0-12.0 (br s, 1H, -COOH)

-

δ 4.5-5.0 (br s, 1H, -NH)

-

δ 3.5-3.8 (m, 1H, CH-NH)

-

δ 2.2-2.5 (m, 1H, CH-COOH)

-

δ 1.0-2.2 (m, 8H, cyclohexane ring protons)

-

δ 1.45 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 180-182 (-COOH)

-

δ 155-156 (-NHCOO-)

-

δ 79-80 (-C(CH₃)₃)

-

δ 48-50 (CH-NH)

-

δ 40-42 (CH-COOH)

-

δ 28.4 (-C(CH₃)₃)

-

Cyclohexane ring carbons will appear in the range of δ 20-40.

-

5.2. Infrared (IR) Spectroscopy

-

ν (cm⁻¹): 3300-2500 (O-H and N-H stretch), 2980-2850 (C-H stretch), 1710 (C=O stretch, acid), 1685 (C=O stretch, carbamate).

5.3. Mass Spectrometry (MS)

-

ESI-MS: m/z 244.15 [M+H]⁺, 266.13 [M+Na]⁺.

Logical Relationship of the Synthetic Process

The synthesis follows a logical progression from the starting material to the final product through a key chemical transformation.

Caption: Logical flow of the Boc protection reaction.

This technical guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals and to perform the synthesis in a well-ventilated fume hood.

An In-depth Technical Guide to the Physicochemical Properties of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid. The document is structured to furnish researchers, scientists, and professionals in drug development with essential data and standardized experimental protocols.

Chemical Identity and Properties

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and peptide-based therapeutics.[1] Its structure incorporates a cyclohexane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine, which provides stability during chemical reactions and allows for easy deprotection under mild conditions.[1]

Table 1: General and Chemical Identifiers

| Property | Value | Reference |

| Chemical Name | trans-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | [2] |

| Synonyms | Boc-trans-1,3-aminocyclohexane carboxylic acid, trans-3-(Boc-amino)cyclohexanecarboxylic acid | [1][2] |

| CAS Number | 218772-92-0 | [1][2] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |

| Molecular Weight | 243.30 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 99% (GC) | [1] |

| MDL Number | MFCD03788640 | [1] |

| PubChem CID | 4420316, 24720881 | [1][2] |

| Storage | Store at 0-8 °C | [1] |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | Data not available in the public domain. |

| Boiling Point | Data not available in the public domain. |

| Aqueous Solubility | Data not available in the public domain. Described qualitatively as having a "favorable solubility".[1] |

| pKa | Data not available in the public domain. |

| LogP | Data not available in the public domain. |

Experimental Protocols for Physicochemical Property Determination

This section outlines the detailed methodologies for the experimental determination of key physicochemical properties of this compound.

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad melting range often indicates the presence of impurities.

Protocol: Capillary Melting Point Method

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in a fine powdered form.

-

Introduce a small amount of the powdered sample into a capillary tube, ensuring the closed end is filled to a height of 2-3 mm.

-

-

Apparatus Setup:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Set the initial temperature to approximately 15-20°C below the expected melting point (if a preliminary rough determination has been made).

-

Set the heating rate to a slow and steady 1-2°C per minute to ensure accurate measurement.

-

-

Measurement:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted (T2).

-

The melting point is reported as the range T1-T2.

-

Logical Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Solubility is a crucial parameter, especially in drug development, as it influences bioavailability. The shake-flask method is a standard approach for determining equilibrium solubility.

Protocol: Shake-Flask Method

-

Preparation:

-

Prepare a series of vials containing a fixed volume of purified water (or a relevant buffer solution, e.g., PBS pH 7.4).

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a clear aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

The pKa, or acid dissociation constant, is fundamental to understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Protocol: Potentiometric Titration

-

Solution Preparation:

-

Accurately weigh and dissolve a known amount of this compound in a co-solvent (if necessary, e.g., methanol/water) to create a solution of known concentration (e.g., 0.01 M).

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

-

Titration:

-

Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pH at the half-equivalence point (where half of the carboxylic acid has been neutralized) corresponds to the pKa of the carboxylic acid group.

-

Workflow for pKa Determination via Titration

Caption: Workflow for Potentiometric pKa Determination.

The partition coefficient (LogP) measures a compound's lipophilicity by quantifying its distribution between an immiscible organic (n-octanol) and aqueous phase. This is a key predictor of a drug's membrane permeability and ADME properties.

Protocol: Shake-Flask HPLC Method

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Prepare a stock solution of this compound in the aqueous phase.

-

-

Partitioning:

-

Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol.

-

Seal the vial and shake it for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully sample both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using HPLC.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P: LogP = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).

-

Logical Diagram for LogP Determination

Caption: Workflow for Shake-Flask LogP Determination.

References

An In-depth Technical Guide to trans-3-tert-Butoxycarbonylaminocyclohexanecarboxylic Acid

CAS Number: 218772-92-0

This technical guide provides a comprehensive overview of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides insights into its synthesis and applications, and includes experimental protocols for its use.

Core Properties and Data

This compound is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and other organic syntheses.[1][2] The Boc group provides stability during coupling reactions and can be readily removed under mild acidic conditions, allowing for the controlled, stepwise synthesis of complex molecules.[1]

Below is a summary of the key quantitative data for this compound:

| Property | Value | Reference |

| CAS Number | 218772-92-0 | [1] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 97% | [2] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available precursor such as 3-aminobenzoic acid or a cyclohexanone derivative. A general synthetic approach involves the reduction of an aromatic ring, separation of stereoisomers, and subsequent protection of the amino group.

-

Reduction of a Substituted Aniline: Catalytic hydrogenation of a suitably substituted aminobenzoic acid derivative to yield a mixture of cis and trans aminocyclohexanecarboxylic acids.

-

Isomer Separation: Separation of the trans isomer from the cis isomer, which can often be achieved by fractional crystallization or chromatography.

-

Boc Protection: Protection of the amino group of the isolated trans-3-aminocyclohexanecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

The logical workflow for this synthesis is illustrated in the diagram below.

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocols

General Protocol for Boc Protection of an Amino Acid

This protocol describes the general procedure for the introduction of the Boc protecting group onto an amino acid, which is the final step in the synthesis of the title compound.

Materials:

-

trans-3-Aminocyclohexanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

A suitable solvent (e.g., dioxane/water, tetrahydrofuran)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (1M)

Procedure:

-

Dissolve the amino acid in the chosen solvent system.

-

Add the base and stir until the amino acid is fully dissolved.

-

Add di-tert-butyl dicarbonate (typically 1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography as needed.

General Protocol for Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support using the Boc-SPPS strategy.

Materials:

-

Resin-bound peptide with a free N-terminal amino group

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

A suitable base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) solution for Boc deprotection (e.g., 50% TFA in DCM)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF or DCM.

-

Boc Deprotection: Treat the resin with the TFA solution to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and DMF.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a suitable base (e.g., 5% DIPEA in DMF). Wash the resin with DMF.

-

Coupling:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and the coupling reagent in DMF.

-

Add the base (e.g., DIPEA) to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours, or until a ninhydrin test indicates the reaction is complete.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.

The workflow for a single coupling cycle in Boc-SPPS is depicted below.

Caption: A diagram illustrating one cycle of amino acid addition in Boc-SPPS.

Applications and Biological Relevance

This compound is primarily utilized as a building block in the synthesis of peptides and peptidomimetics. The incorporation of this non-natural amino acid can impart unique structural and functional properties to the resulting molecules, such as:

-

Conformational Constraint: The cyclohexane ring restricts the conformational freedom of the peptide backbone, which can lead to more stable secondary structures and enhanced binding affinity to biological targets.

-

Increased Proteolytic Stability: The unnatural structure can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.

-

Modulation of Lipophilicity: The cyclohexyl group can increase the lipophilicity of a peptide, potentially improving its membrane permeability.

While the biological activity of the trans-3-isomer itself is not extensively documented, related aminocyclohexanecarboxylic acid derivatives have been investigated as analogs of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter. This suggests that peptides or small molecules containing this moiety could potentially interact with GABA receptors or transporters, warranting further investigation in neuroscience and related fields.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide: Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, a key building block in modern medicinal chemistry and pharmaceutical development. This document details its physicochemical properties, and applications, and provides a foundational understanding for its use in complex organic synthesis.

Core Physicochemical Properties

This compound is a non-natural amino acid derivative that has gained significant attention for its utility in the synthesis of peptidomimetics and other complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it an ideal intermediate for solid-phase peptide synthesis and other synthetic methodologies where controlled amine reactivity is crucial.

| Property | Value | Reference |

| Molecular Weight | 243.3 g/mol | [1] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| CAS Number | 218772-92-0 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 99% (GC) | [1] |

| Synonyms | Boc-trans-1,3-aminocyclohexane carboxylic acid | [1] |

| Storage Conditions | 0-8 °C | [1] |

Applications in Research and Development

The unique structural features of this compound make it a versatile reagent in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its cyclohexane scaffold is a common motif in drug candidates, and the Boc-protected amine allows for sequential and controlled elaboration of the molecular structure.[1]

-

Peptide Synthesis: This compound is frequently utilized in solid-phase peptide synthesis (SPPS). The Boc protecting group provides robust protection of the amine functionality during peptide coupling reactions and can be cleanly removed under acidic conditions, allowing for the stepwise assembly of peptide chains.[1]

-

Organic Synthesis: As a bifunctional molecule, it is a valuable building block for the synthesis of complex organic molecules, including macrocycles and other constrained architectures that are of interest in drug discovery.

Conceptual Workflow: Utilization in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of incorporating this compound into a growing peptide chain during SPPS.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Elucidation of the Molecular Structure of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of 3-aminocyclohexanecarboxylic acid, it serves as a valuable building block in the synthesis of peptidomimetics and other complex organic structures. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and a carboxylic acid function on the cyclohexane ring allows for selective chemical modifications, making it a versatile intermediate in the construction of novel therapeutic agents.

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the structural elucidation of this compound. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is employed to unequivocally confirm its molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 218772-92-0 |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% |

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound is established through a comprehensive analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. The following table summarizes the expected chemical shifts for the trans-isomer, with comparative data for the cis-isomer provided for reference.[1]

| Assignment | Expected Chemical Shift (δ) for trans-isomer (ppm) | Reported Chemical Shift (δ) for cis-isomer (ppm)[1] | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 9.20 - 10.4 | Broad Singlet | 1H |

| Amine (-NH) | ~5.0 | 5.72 | Broad Singlet | 1H |

| Methine (CH-N) | ~3.5 | 3.67 - 3.74 | Multiplet | 1H |

| Cyclohexane Ring Protons | 1.0 - 2.5 | 1.05 - 2.40 | Multiplet | 9H |

| tert-Butyl (-C(CH₃)₃) | ~1.45 | 1.43 | Singlet | 9H |

Note: The chemical shifts for the trans-isomer are estimated based on general principles and comparison with the cis-isomer. The broader range for the cyclohexane protons in the trans configuration is expected due to a more complex pattern of axial and equatorial protons.

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Assignment | Expected Chemical Shift (δ) for trans-isomer (ppm) |

| Carboxylic Acid Carbonyl (-C OOH) | ~175 |

| Boc Carbonyl (-NHC O-) | ~155 |

| Quaternary Carbon (-C (CH₃)₃) | ~80 |

| Methine Carbon (-C H-N) | ~50 |

| Cyclohexane Ring Carbons | 20 - 40 |

| tert-Butyl Methyl Carbons (-C(C H₃)₃) | ~28 |

Note: These are estimated chemical shifts based on typical values for these functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M+H]⁺ | 244.15 | Molecular ion with a proton |

| [M-C₄H₈]⁺ | 188.09 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ | 144.10 | Loss of the entire Boc group |

Note: The fragmentation pattern is predicted based on the known behavior of Boc-protected amino acids and carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| N-H Stretch (Amine) | ~3350 |

| C-H Stretch (Alkyl) | 2950 - 2850 |

| C=O Stretch (Carboxylic Acid) | ~1710 |

| C=O Stretch (Boc group) | ~1690 |

| N-H Bend (Amine) | ~1520 |

| C-O Stretch | 1250 - 1050 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Data Analysis: The resulting spectrum is analyzed to determine the accurate mass of the molecular ion and to identify the major fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to the corresponding functional groups.

Workflow and Visualizations

The logical flow for the structure elucidation of this compound is a systematic process of gathering and interpreting data from multiple analytical techniques.

Caption: Workflow for the structure elucidation of the target compound.

The relationship between the functional groups and their expected spectroscopic signals is a key aspect of the structure elucidation process.

References

An In-depth Technical Guide on the Solubility of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid and related Boc-protected amino acids in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents solubility information for structurally analogous compounds to provide valuable insights for researchers. Additionally, a detailed experimental protocol for determining solubility is provided, enabling researchers to generate precise data for their specific applications.

Introduction to Boc-Protected Amino Acid Solubility

The solubility of a compound is a critical physical property that influences its application in organic synthesis, purification, and formulation. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is fundamental for process development and formulation design.

Boc-protected amino acids are generally characterized as white, crystalline solids.[1] Their solubility is largely dictated by the polarity of the solvent and the structure of the amino acid side chain.[2] Generally, these compounds exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[2] For more challenging, less soluble compounds, stronger solvents like Dimethyl sulfoxide (DMSO) can be effective.[2]

Quantitative Solubility Data for Structurally Related Boc-Protected Amino Acids

| Boc-Protected Amino Acid | Solvent System | Solubility (mg/mL) | Remarks |

| Boc-Val-OH | DMF | ~108.6 | Clearly soluble (1 mmole in 2 mL) |

| Boc-Leu-OH | DMSO | ~100 | Requires sonication |

| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication |

| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming, and heating to 60°C |

| Boc-Protected Amino Acid | Ethanol:PBS (pH 7.2) (1:3) | ~0.25 | Sparingly soluble in aqueous buffers |

| Boc-Protected Amino Acid | DMF:PBS (pH 7.2) (1:6) | ~0.14 | Sparingly soluble in aqueous buffers |

Table 1: Solubility of Various Boc-Protected Amino Acids in Organic Solvents.[2]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol should be followed. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., DMF, DCM, Methanol, Ethyl Acetate)

-

Vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for determining the solubility of a compound.

Caption: Decision-making process for solvent selection.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of a substance is paramount for its safe handling. The following table summarizes the key identifiers for Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 218772-92-0[1][2][3] |

| Molecular Formula | C₁₂H₂₁NO₄[1][2] |

| Molecular Weight | 243.30 g/mol [1][2] |

| Purity | Typically ≥97%[1] |

| Appearance | Solid (Form may vary) |

| Storage Conditions | Store in a dry, well-sealed container at 2-8°C[4] |

Section 2: Hazard Identification and Classification

Based on available supplier safety information, this compound is classified with the following hazards:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07[1] | Warning[1] | Harmful if swallowed.[1] |

| Skin Irritation | GHS07[1] | Warning[1] | Causes skin irritation.[1] |

| Eye Irritation | GHS07[1] | Warning[1] | Causes serious eye irritation.[1] |

It is crucial to note that a comprehensive toxicological profile for this compound has not been fully investigated. Therefore, it should be handled with the care afforded to all novel chemical entities, assuming the potential for unknown hazards.

Section 3: Experimental Protocols for Safe Handling

Adherence to standardized laboratory protocols is essential to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical to determine the appropriate level of PPE. The following diagram outlines the recommended PPE for handling this compound in a research laboratory setting.

References

- 1. trans-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid 97% | CAS: 218772-92-0 | AChemBlock [achemblock.com]

- 2. trans-3-(Boc-amino)cyclohexanecarboxylic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. 218772-92-0|trans-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]

Boc-protected aminocyclohexanecarboxylic acid isomers

An In-depth Technical Guide to Boc-Protected Aminocyclohexanecarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclohexanecarboxylic acids are conformationally constrained amino acid analogues that serve as invaluable building blocks in medicinal chemistry and drug development. Their rigid cyclohexane scaffold allows for the precise spatial orientation of amino and carboxylic acid functional groups, which can lead to enhanced receptor binding, improved metabolic stability, and increased bioavailability of peptide-based therapeutics.[1] The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules incorporating these structures. Among these, the tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines.[2]

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of various isomers of Boc-protected aminocyclohexanecarboxylic acid. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to support researchers in this field.

Core Concepts: Isomerism and Protection Strategy

Isomerism in Aminocyclohexanecarboxylic Acids

The cyclohexane ring's structure gives rise to several types of isomers, each with distinct three-dimensional arrangements and, consequently, different biological activities.

-

Positional Isomers : The amino and carboxyl groups can be attached to different carbon atoms of the cyclohexane ring, leading to 1,2-, 1,3-, and 1,4-aminocyclohexanecarboxylic acid.

-

Stereoisomers (cis/trans) : For disubstituted cyclohexanes (e.g., 2-, 3-, and 4-aminocyclohexanecarboxylic acid), the substituents can be on the same side (cis) or opposite sides (trans) of the ring.[3] The trans isomer is often more thermodynamically stable as it allows bulky substituents to occupy equatorial positions, minimizing steric strain.[3]

-

Enantiomers : Chiral centers can exist, leading to enantiomeric pairs (R/S isomers), which are non-superimposable mirror images.

The Boc (tert-Butyloxycarbonyl) Protecting Group

The Boc group is an acid-labile carbamate used extensively for the temporary protection of amines.[] Its widespread use is attributed to several key advantages:

-

Stability : The Boc group is stable under a wide range of basic, nucleophilic, and catalytic hydrogenation conditions, allowing for selective reactions at other sites of the molecule.[5]

-

Mild Cleavage : It can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which minimizes damage to sensitive molecular structures.[2][6]

-

High Yields : The protection reaction, usually involving di-tert-butyl dicarbonate (Boc)₂O, proceeds with high efficiency and selectivity for amines.[2][5]

Synthesis, Characterization, and Applications

Synthesis and Isomer Separation

The primary route to Boc-protected aminocyclohexanecarboxylic acids involves the reaction of the parent amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[5] A significant challenge is the synthesis of stereochemically pure isomers. Often, the hydrogenation of aminobenzoic acid precursors yields a mixture of cis and trans isomers.[7] Several strategies exist to obtain the desired isomer:

-

Isomerization : The less stable cis isomer can be converted to the more stable trans isomer through base-catalyzed epimerization.[7]

-

Chromatographic Separation : High-performance liquid chromatography (HPLC) is a powerful technique for separating cis and trans isomers, as well as enantiomers, often using chiral stationary phases.[8][9][10]

Characterization Methods

Standard spectroscopic techniques are used to confirm the structure and purity of the isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the carbon skeleton and the relative stereochemistry of the substituents. The chemical shifts of the carbonyl carbons are sensitive to the molecular environment.[11][12]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups, such as the N-H and C=O stretches of the Boc-carbamate and the C=O and O-H stretches of the carboxylic acid.[11]

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound.

Applications in Drug Development

are critical intermediates in pharmaceutical research.

-

Peptide Synthesis : They are used as non-natural amino acid building blocks in solid-phase peptide synthesis (SPPS) to create peptidomimetics with constrained conformations.[1][13][14] This can enhance binding affinity and resistance to enzymatic degradation.

-

Improved Pharmacokinetics : Incorporating these rigid structures can improve the stability and bioavailability of drug candidates compared to their linear peptide counterparts.[1]

-

Novel Therapeutics : These compounds are key intermediates in the synthesis of various pharmaceuticals, including Janus kinase (JAK) inhibitors and drugs targeting neurological disorders.[7][13]

Quantitative Data Summary

The following tables summarize key quantitative data for common .

Table 1: Physical and Chemical Properties of Selected Isomers

| Compound Name | Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Boc-1-aminocyclohexanecarboxylic acid | N/A | 115951-16-1 | C₁₂H₂₁NO₄ | 243.30 | 175 - 177[1] |

| Boc-cis-4-aminocyclohexanecarboxylic acid | cis | 70952-41-1 | C₁₂H₂₁NO₄ | 243.30 | 168 - 172 |

| trans-4-(Boc-amino)cyclohexanecarboxylic acid | trans | 53292-89-0 | C₁₂H₂₁NO₄ | 243.30 | 218 - 222 |

| N-Boc-(+/-)-cis-2-amino-cyclohexane-carboxylic acid | cis (racemic) | 192233-77-7 | C₁₂H₂₁NO₄ | 243.30 | N/A |

| Boc-trans-2-aminocyclohexanecarboxylic acid | trans | 138139-78-9 | C₁₂H₂₁NO₄ | 243.30 | 148 - 152 |

Table 2: Representative Spectroscopic Data

| Compound | Spectroscopy Type | Key Signals (Predicted/Reported) |

| Boc-protected aminocyclohexanecarboxylic acids (General) | ¹H NMR (CDCl₃) | δ ~4.5-5.5 (br s, 1H, NH ), δ ~1.2-2.5 (m, 11H, cyclohexane ring protons), δ 1.44 (s, 9H, C(CH ₃)₃)[11] |

| ¹³C NMR (CDCl₃) | δ ~175-180 (C OOH), δ ~155 (C =O, Boc), δ ~80 (C (CH₃)₃), δ ~28.3 (C(C H₃)₃)[11] | |

| IR (KBr, cm⁻¹) | ~3300-2500 (br, O-H acid), ~3350 (N-H), ~1710 (C=O, acid), ~1685 (C=O, carbamate) |

Visualized Workflows and Concepts

The following diagrams illustrate key processes and relationships relevant to the use of Boc-protected aminocyclohexanecarboxylic acids.

Caption: Workflow for the synthesis and purification of Boc-protected isomers.

Caption: Comparison of Boc and Fmoc strategies in solid-phase peptide synthesis.

Caption: Role of isomers as building blocks in the drug discovery process.

Detailed Experimental Protocols

Protocol 1: General N-tert-Butoxycarbonylation (Boc-Protection)

This protocol describes a general method for protecting the amino group of an aminocyclohexanecarboxylic acid using di-tert-butyl dicarbonate.[6][15]

-

Materials :

-

Aminocyclohexanecarboxylic acid isomer (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

-

Base: Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) (1.5 - 2.0 mmol)

-

Solvent: Dioxane/water (1:1), THF, or acetone/water[15]

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure :

-

Dissolve the aminocyclohexanecarboxylic acid (1.0 mmol) in the chosen solvent system (e.g., 10 mL of dioxane/water).

-

Add the base (e.g., NaHCO₃) and stir until dissolved.

-

Add di-tert-butyl dicarbonate (1.1 mmol) to the solution. The reaction may be mildly exothermic.

-

Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent (if applicable) under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1N HCl at 0 °C.

-

Extract the product with an organic solvent like ethyl acetate or DCM (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product.

-

Purify the product by recrystallization or column chromatography if necessary.

-

Protocol 2: Boc-Group Deprotection with Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for removing the Boc protecting group.[5][6]

-

Materials :

-

N-Boc-protected aminocyclohexanecarboxylic acid (1.0 mmol)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

-

-

Procedure :

-

Dissolve the N-Boc protected compound (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

-

Add an excess of TFA. A common solution is 25-50% TFA in DCM (v/v). For a 25% solution, add approximately 1.7 mL of TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

-

Precipitate the resulting amine salt by adding cold diethyl ether to the residue.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically obtained as a TFA salt.

-

Protocol 3: Isomerization of cis- to trans-4-(Boc-amino)cyclohexanecarboxylic acid

This protocol is a conceptualized method based on literature procedures for base-catalyzed epimerization.[7]

-

Materials :

-

cis-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 mmol)

-

Base: Potassium tert-butoxide (t-BuOK) or Sodium Methoxide (NaOMe)

-

Solvent: Anhydrous methanol or another suitable alcohol

-

1N HCl

-

Ethyl Acetate

-

-

Procedure :

-

Dissolve the cis-isomer (1.0 mmol) in anhydrous methanol (10 mL).

-

Add a catalytic or stoichiometric amount of a strong base (e.g., NaOMe).

-

Heat the mixture to reflux and stir for several hours to overnight. The progress of the isomerization to the more stable trans-isomer can be monitored by HPLC or NMR analysis of aliquots.

-

After cooling to room temperature, neutralize the reaction mixture with 1N HCl.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and acidify to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The resulting mixture will be enriched in the trans-isomer, which can be further purified by recrystallization or chromatography.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. Stereochemistry and conformational analysis [quimicaorganica.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 8. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]

- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic enantioseparation of beta-amino acid stereoisomers on a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a GABA Analogue: A Technical History of 3-Aminocyclohexanecarboxylic Acid Derivatives

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of 3-aminocyclohexanecarboxylic acid and its derivatives from niche chemical curiosities to important pharmacological tools and building blocks for therapeutics is a compelling narrative of stereoselective synthesis, evolving pharmacological understanding, and the relentless pursuit of novel treatments for neurological disorders. This technical guide delves into the discovery and history of these fascinating molecules, with a particular focus on their development as analogues of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). We will explore the seminal synthetic methodologies, the critical role of stereochemistry in biological activity, and the elucidation of their mechanism of action, primarily as inhibitors of GABA transporters.

The Dawn of Discovery and Early Synthetic Endeavors

While pinpointing the absolute first synthesis of a 3-aminocyclohexanecarboxylic acid derivative is challenging due to the historical evolution of chemical nomenclature and indexing, early explorations into the chemistry of cyclohexane derivatives in the late 19th and early 20th centuries laid the groundwork. The focus of early organic chemists was often on the fundamental reactions and characterization of alicyclic compounds.

A significant body of work on the synthesis of aminocyclohexanecarboxylic acids emerged in the mid-20th century, driven by an interest in cyclic amino acids and their potential as peptide components or metabolic antagonists. These early methods often resulted in mixtures of cis and trans isomers, which proved difficult to separate and characterize with the analytical techniques of the time.

A pivotal moment in the history of these compounds was the recognition of their structural similarity to GABA. This realization, which gained traction in the 1970s, shifted the research focus towards investigating their potential as GABAergic agents.[1] This new perspective ignited a wave of research into the stereoselective synthesis and pharmacological evaluation of different isomers.

The Crucial Role of Stereochemistry: Cis vs. Trans Isomers

A recurring and critical theme in the story of 3-aminocyclohexanecarboxylic acid derivatives is the profound impact of stereochemistry on their biological activity. The relative orientation of the amino and carboxylic acid groups on the cyclohexane ring—either cis (on the same side) or trans (on opposite sides)—dramatically influences their interaction with biological targets.

It was discovered that the cis-isomer of 3-aminocyclohexanecarboxylic acid is a potent and selective inhibitor of neuronal GABA uptake, while the trans-isomer is significantly less active in this regard.[2] This stereoselectivity highlighted the specific conformational requirements of the GABA transporter binding site.

Evolution of Synthetic Methodologies

The demand for stereochemically pure isomers of 3-aminocyclohexanecarboxylic acid spurred the development of sophisticated synthetic strategies. Early methods often relied on the reduction of aminobenzoic acids, which typically yielded mixtures of isomers requiring tedious separation techniques.

Subsequent advancements focused on stereocontrolled syntheses, employing a variety of techniques, including:

-

Resolution of Racemic Mixtures: Classical resolution using chiral resolving agents was an early approach to obtaining enantiomerically pure isomers.

-

Asymmetric Synthesis: The development of asymmetric catalytic reactions and the use of chiral auxiliaries have enabled the direct synthesis of specific stereoisomers with high enantiomeric excess.

-

Enzymatic Resolutions: Biocatalytic methods, such as the use of lipases for the enantioselective hydrolysis of esters, have provided efficient and environmentally friendly routes to chiral building blocks.[3]

The following table summarizes key synthetic approaches and their reported yields for obtaining cis- and trans-3-aminocyclohexanecarboxylic acid.

| Synthetic Approach | Starting Material | Key Reagents/Steps | Isomer Obtained | Reported Yield | Reference |

| Reduction of β-Enaminoketones | 4,4-dimethyl-1,3-cyclohexanedione | Benzylamine, Sodium in THF/isopropyl alcohol | cis- and trans-3-aminocyclohexanol derivatives | 77-85% (for enaminoketone), 69% (cis-amino alcohol), 6% (trans-amino alcohol) after separation | [4][5] |

| Catalytic Hydrogenation | p-Aminobenzoic acid | 5% Ru/C, 10% NaOH, H₂ | Mixture of cis and trans isomers (ratio dependent on conditions) | Not specified for isolated isomers | [6] |

| Enzymatic Desymmetrization | cis-Cyclohexane-1,3-dicarboxylic acid diester | Lipase AY-30, modified Curtius rearrangement | (1R, 3S)-3-Aminocyclohexanecarboxylic acid | High e.e. | [3] |

Pharmacological Activity: Targeting the GABA Transporters

The primary mechanism of action for the pharmacologically active 3-aminocyclohexanecarboxylic acid derivatives is the inhibition of GABA transporters (GATs). GATs are crucial for terminating GABAergic neurotransmission by removing GABA from the synaptic cleft. By inhibiting these transporters, these compounds increase the extracellular concentration of GABA, thereby enhancing inhibitory signaling.

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1. The cis-isomer of 3-aminocyclohexanecarboxylic acid has been shown to be a selective inhibitor of GAT1, which is the most abundant GABA transporter in the brain and is primarily localized on neurons.[7]

The following table presents a comparison of the inhibitory activities of cis- and trans-3-aminocyclohexanecarboxylic acid and related compounds on GABA transporters.

| Compound | Transporter Target | Activity (IC₅₀ or Kᵢ) | Reference |

| cis-3-Aminocyclohexanecarboxylic acid | GAT1 | Potent inhibitor (specific values not consistently reported in initial screens) | [2] |

| trans-3-Aminocyclohexanecarboxylic acid | GAT1 | Weak inhibitor | [2] |

| Gabapentin | Does not directly interact with GABA receptors or transporters; binds to the α2δ-1 subunit of voltage-gated calcium channels | N/A | [8] |

| Pregabalin | Binds to the α2δ-1 subunit of voltage-gated calcium channels | N/A | [9] |

| Tiagabine | GAT1 | IC₅₀ = 0.07 µM (for human GAT-1) | [10] |

Signaling Pathways and Experimental Workflows

The inhibition of GABA transporters by 3-aminocyclohexanecarboxylic acid derivatives directly impacts the GABAergic signaling pathway.

Caption: Inhibition of the GABA Transporter GAT1.

An experimental workflow to assess the activity of a novel 3-aminocyclohexanecarboxylic acid derivative would typically involve several key stages.

Caption: Drug Discovery Workflow for GABA Analogues.

Detailed Experimental Protocols

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones[4][5]

This protocol describes a method for the synthesis of cis- and trans-3-aminocyclohexanol derivatives, which can serve as precursors to 3-aminocyclohexanecarboxylic acids.

Step 1: Synthesis of β-Enaminoketones

-

To a solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 eq) in toluene, add benzylamine (1.1 eq).

-

Reflux the mixture using a Dean-Stark apparatus to remove water for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the β-enaminoketone.

Step 2: Reduction of β-Enaminoketones

-

Dissolve the β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol.

-

Add small pieces of metallic sodium (excess) to the solution at 0 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and continue stirring until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting mixture of cis- and trans-3-aminocyclohexanol derivatives can be separated by column chromatography.

Resolution of cis- and trans-4-Aminocyclohexanecarboxylic Acid[6]

While this protocol is for the 4-amino isomer, the principles of separation can be adapted for 3-amino derivatives.

Step 1: Protection of the Amino Group

-

To a solution of the mixture of cis- and trans-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., aqueous acetone), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Acidify the reaction mixture and extract the N-Boc protected amino acid with an organic solvent.

-

Dry and concentrate the organic layer to obtain the crude protected product.

Step 2: Separation of Isomers

-

The separation of the cis- and trans-N-Boc-protected isomers can often be achieved by fractional crystallization from a suitable solvent or by column chromatography on silica gel. The different spatial arrangements of the bulky Boc group and the carboxylic acid can lead to differences in crystal packing and polarity.

Step 3: Deprotection

-

The separated N-Boc protected isomers can be deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the pure cis- or trans-aminocyclohexanecarboxylic acid.

Conclusion and Future Perspectives

The discovery and development of 3-aminocyclohexanecarboxylic acid derivatives represent a classic example of how fundamental synthetic exploration can lead to the identification of potent and selective modulators of important biological targets. The critical understanding of the role of stereochemistry in their interaction with GABA transporters has been instrumental in guiding the design of new therapeutic agents. While compounds like gabapentin and pregabalin, which are structurally related but have a different mechanism of action, have achieved significant clinical success, the direct inhibition of GABA transporters remains a promising strategy for the treatment of epilepsy, anxiety, and other neurological disorders.

Future research in this area will likely focus on the development of subtype-selective GABA transporter inhibitors to fine-tune the pharmacological effects and minimize side effects. The continued evolution of stereoselective synthetic methods will be crucial in providing access to a wider range of structurally diverse and conformationally constrained analogues. Furthermore, a deeper understanding of the intricate regulatory mechanisms of GABA transporters will undoubtedly open new avenues for therapeutic intervention in the complex landscape of neurological disease.

References

- 1. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 7. GABA Transporters [sigmaaldrich.com]

- 8. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. These modifications can enhance peptide stability, improve pharmacokinetic properties, and provide novel functionalities. Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a cyclic, non-proteinogenic amino acid that can be used to introduce conformational constraints into a peptide backbone. The tert-butyloxycarbonyl (Boc) protecting group on the amino function makes it compatible with standard solid-phase peptide synthesis (SPPS) protocols using a Boc/Bzl protection strategy. These application notes provide detailed protocols for the incorporation of this unnatural amino acid into a peptide chain.

The use of Boc as an Nα-amino protecting group is particularly advantageous for the synthesis of hydrophobic peptides and those containing sensitive moieties like esters and thioesters.[1][2][3] The primary challenge associated with Boc-SPPS is the requirement for strong acids, such as hydrogen fluoride (HF), for the final cleavage of the peptide from the resin, which necessitates specialized equipment.[1][2][3]

Application: Constraining Peptide Conformation

The rigid cyclohexyl ring of this compound restricts the rotational freedom of the peptide backbone. This pre-organization can lead to peptides with higher receptor binding affinity and specificity, as well as increased resistance to proteolytic degradation.

Quantitative Data Summary

The following table summarizes representative data for the incorporation of this compound into a model tripeptide (e.g., Phe-Acha-Gly, where Acha is aminocyclohexanecarboxylic acid).

| Parameter | Value | Method of Determination |

| Coupling Efficiency of Boc-Acha-OH | >98% | Kaiser Test (Ninhydrin Test) |

| Overall Yield of Crude Peptide | 75% | Gravimetric analysis post-cleavage |

| Purity of Crude Peptide | >85% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) at 220 nm |

| Final Purity after Purification | >97% | RP-HPLC at 220 nm |

| Observed Mass (M+H)+ | Corresponds to calculated mass | Mass Spectrometry (ESI-MS) |

Experimental Protocols

Materials

-

This compound (Boc-Acha-OH)

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Boc-protected amino acids (e.g., Boc-Phe-OH, Boc-Gly-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Piperidine (for Fmoc monitoring, if applicable)

-

Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether (cold)

-

Acetonitrile (ACN) for HPLC

-

Water (HPLC grade)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Strategy

This protocol outlines the manual synthesis of a model tripeptide (Phe-Acha-Gly) on Merrifield resin.

1. Resin Preparation and First Amino Acid Attachment:

- Swell the Merrifield resin in DCM for 30 minutes.

- Attach the C-terminal amino acid (Boc-Gly-OH) to the resin via standard esterification procedures (e.g., cesium salt method).

- Wash the resin with DCM (3x) and DMF (3x).

2. Boc Deprotection:

- Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

- Wash the resin with DCM (3x).

- Neutralize the resulting TFA salt with a 10% solution of DIEA in DCM for 10 minutes.

- Wash the resin with DCM (3x) and DMF (3x).

3. Coupling of this compound:

- In a separate vessel, dissolve Boc-Acha-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

- Add DCC or DIC (3 equivalents) to the solution and allow it to pre-activate for 10 minutes at 0°C.

- Add the activated amino acid solution to the resin.

- Agitate the reaction mixture at room temperature for 2-4 hours.

- Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling or perform a double coupling.

4. Subsequent Amino Acid Coupling:

- Repeat the Boc deprotection step (Step 2).

- Couple the next amino acid (Boc-Phe-OH) using the same procedure as in Step 3.

5. Final Deprotection and Cleavage:

- Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

- Perform the final cleavage and deprotection of side-chain protecting groups using HF or TFMSA in the presence of appropriate scavengers. (Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions).

- A typical cleavage cocktail using TFMSA would be a mixture of TFA, TFMSA, and m-cresol.

- After the cleavage reaction (typically 1-2 hours at 0°C), precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

- Dry the crude peptide under vacuum.

6. Peptide Purification and Analysis:

- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

- Purify the peptide using preparative RP-HPLC.

- Analyze the purified fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.

Visualizations

Experimental Workflow for SPPS Incorporation of Boc-Acha-OH

Caption: Solid-Phase Peptide Synthesis Workflow for incorporating Boc-Acha-OH.

References

- 1. Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Introduction

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a conformationally restricted, bifunctional building block that has garnered significant interest in medicinal chemistry. Its rigid cyclohexyl core serves as a valuable scaffold for the synthesis of complex and potent therapeutic agents. The presence of a carboxylic acid and a Boc-protected amine allows for versatile chemical modifications, making it an ideal starting material for the construction of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability during various synthetic transformations and can be readily removed under mild acidic conditions, facilitating subsequent functionalization.[1] This application note will delve into the utility of this building block, with a particular focus on its application in the development of Janus Kinase (JAK) inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While much of the specific literature highlights the closely related trans-4-isomer, the synthetic principles and biological applications are largely translatable to the trans-3-substituted scaffold.

Application in Drug Discovery and Development

The unique structural features of this compound and its analogs make them attractive components in the design of drugs targeting a range of diseases.

Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are integral to the immune response and hematopoiesis. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as a significant class of therapeutics.

The trans-4-aminocyclohexanecarboxylic acid scaffold is a key component in the synthesis of Oclacitinib , a selective JAK1 and JAK3 inhibitor approved for veterinary use to treat allergic dermatitis in dogs.[2][3][4] The cyclohexyl ring provides a rigid and well-defined orientation for the side chains, which is crucial for effective binding to the kinase domain.

Table 1: Biological Activity of JAK Inhibitors

| Compound | Target(s) | IC50 (nM) | Therapeutic Area |

| Oclacitinib | JAK1, JAK3 | 10, 99 | Allergic Dermatitis |

| Tofacitinib | JAK1, JAK2, JAK3 | 1.6 (JAK3) | Rheumatoid Arthritis |

| Ruxolitinib | JAK1, JAK2 | - | Myelofibrosis |

| Selective JAK3 Inhibitor (III-4) | JAK3 | 57 | Autoimmune Disorders |

Note: Data for Tofacitinib and a selective JAK3 inhibitor are included for comparative purposes to highlight the potency of this class of drugs.[5][6]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[7]

The aminocyclohexanecarboxylic acid scaffold has been incorporated into the design of novel DPP-4 inhibitors. The rigid cyclohexane ring helps to position the key pharmacophoric elements for optimal interaction with the enzyme's active site.

Table 2: In Vitro DPP-4 Inhibitory Activity of Various Compounds

| Compound | Scaffold/Class | IC50 (nM) | Reference |

| Sitagliptin | β-amino acid derivative | 22 | [8] |